REACTION_SMILES
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[CH3:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[CH3:29][CH2:30][O:31][CH2:32][CH3:33].[Cl:1][c:2]1[n:3][c:4]([Cl:10])[cH:5][c:6]([CH2:8][OH:9])[cH:7]1.[OH2:21].[S:17]([Cl:18])([Cl:19])=[O:20].[cH:11]1[cH:12][cH:13][n:14][cH:15][cH:16]1>>[Cl:1][c:2]1[n:3][c:4]([Cl:10])[cH:5][c:6]([CH2:8][Cl:19])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1cc(Cl)nc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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ClCc1cc(Cl)nc(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |